

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-iodo-1-methylbenzene

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In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures. **4-Bromo-2-iodo-1-methylbenzene**, also known as 4-bromo-2-iodotoluene, emerges as a highly valuable and versatile building block for researchers, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its utility is rooted in the differential reactivity of its two distinct halogen substituents—iodine and bromine—on a toluene scaffold. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

The core advantage of **4-bromo-2-iodo-1-methylbenzene** lies in its capacity for selective, sequential chemical transformations. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions, a principle governed by bond dissociation energies (C-I < C-Br).[3] This predictable reactivity allows chemists to perform a reaction at the 2-position (iodine) while leaving the 4-position (bromine) intact for subsequent, often different, chemical modifications. This orthogonal reactivity makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

Caption: Chemical structure of **4-Bromo-2-iodo-1-methylbenzene**.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key identifiers and properties of **4-bromo-2-iodo-1-**

methylbenzene are summarized below.

Data Summary Table

Property	Value	Source(s)
IUPAC Name	4-bromo-2-iodo-1-methylbenzene	[4]
Synonyms	4-Bromo-2-iodotoluene, 2-Iodo-4-bromotoluene	[4]
CAS Number	260558-15-4	[4][5][6]
Molecular Formula	C ₇ H ₆ BrI	[4]
Molecular Weight	296.93 g/mol	[4]
Appearance	Colorless to pale-yellow or brown liquid	
Boiling Point	120 - 122 °C (at specified pressure, not always STP)	[7]
Melting Point	Not specified for liquid form; some sources list ranges for solid isomers.	
InChI	InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3	[4]
InChIKey	LRVKMSDCJCZTTB-UHFFFAOYSA-N	[4]
SMILES	<chem>CC1=C(I)C=C(Br)C=C1</chem>	[4]

Spectroscopic Data (¹H NMR)

While a specific spectrum for this exact compound is not available in the provided search results, the expected ¹H NMR spectrum in CDCl₃ would feature:

- A singlet for the methyl protons (–CH₃) around δ 2.2-2.4 ppm.

- Three distinct signals in the aromatic region (δ 7.0-8.0 ppm):
 - A doublet for the proton at C6 (ortho to the methyl group).
 - A doublet for the proton at C5 (ortho to the bromine).
 - A doublet of doublets for the proton at C3 (between the iodine and bromine substituents).

Note: Acquiring experimental data is essential for unambiguous characterization.

PART 2: Synthesis and Purification

4-Bromo-2-iodo-1-methylbenzene is typically synthesized from commercially available 4-bromotoluene via electrophilic aromatic iodination. The methyl group is an ortho-, para-directing group; since the para position is blocked by bromine, iodination occurs selectively at one of the ortho positions.

Rationale for Synthetic Approach

The direct iodination of aromatic compounds requires an activating agent or an oxidant because iodine itself is a relatively weak electrophile.^[8] A common and effective method involves the use of an iodine source, such as molecular iodine (I_2), in the presence of an oxidizing agent like nitric acid, or a combination of reagents that generate a more potent electrophilic iodine species (e.g., I^+). The reaction must be carefully controlled to prevent side reactions.

Experimental Protocol: Electrophilic Iodination of 4-Bromotoluene

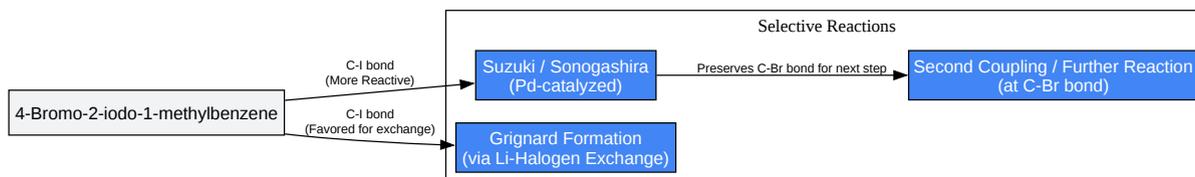
This protocol is a representative example based on standard organic chemistry procedures.

- **Reaction Setup:** In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** To the flask, add 4-bromotoluene (1 equiv.), molecular iodine (I_2 , 1.1 equiv.), and a suitable solvent such as glacial acetic acid.

- **Initiation:** Slowly add a strong oxidizing agent, such as concentrated nitric acid (HNO_3 , ~1.5 equiv.), to the stirring mixture. The addition should be done dropwise at room temperature or slightly below to control the exothermic reaction.
- **Reaction:** After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted iodine. The mixture should turn from dark brown to a pale yellow or colorless state.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO_3) solution to remove acid residues, and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure **4-bromo-2-iodo-1-methylbenzene**.

PART 3: Chemical Reactivity and Strategic Applications

The synthetic power of **4-bromo-2-iodo-1-methylbenzene** stems from the chemoselective reactivity of its C-I and C-Br bonds.



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Caption: Selective reactivity pathways for **4-bromo-2-iodo-1-methylbenzene**.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the differential reactivity is most prominently exploited. The oxidative addition of a Pd(0) catalyst is significantly faster into the C-I bond than the C-Br bond.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.^{[9][10][11][12][13]} With **4-bromo-2-iodo-1-methylbenzene**, this reaction can be performed with high selectivity at the 2-position.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

- Inert Atmosphere: To an oven-dried Schlenk flask, add **4-bromo-2-iodo-1-methylbenzene** (1 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2-3 equiv.).
- Catalyst/Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.).
- Solvent: Degas a suitable solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the flask.
- Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) overnight. Monitor by TLC or GC-MS.

- **Workup:** After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and concentrate.
- **Purification:** Purify the resulting 4-bromo-2-aryl-1-methylbenzene product by flash chromatography. This product retains the bromine atom, which can be used in a subsequent coupling reaction.

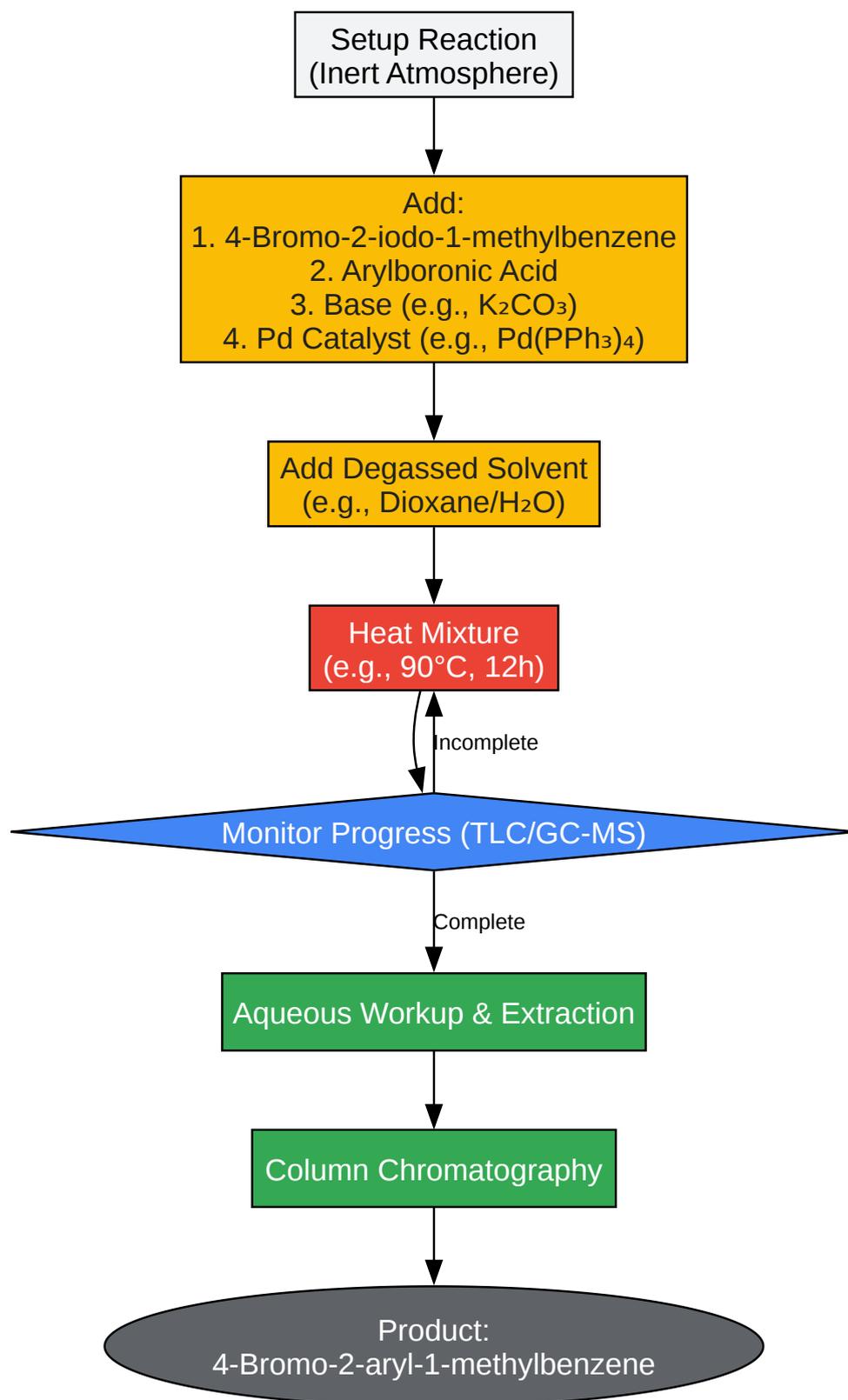
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.^{[14][15][16][17]} The reactivity trend is the same: the C-I bond reacts preferentially.^[15]

Causality: The catalytic cycle for both Suzuki and Sonogashira reactions begins with the oxidative addition of Pd(0) to the carbon-halogen bond. This step is the rate-determining step and is much faster for aryl iodides than for aryl bromides, providing the basis for the observed chemoselectivity.

Organometallic Reagent Formation

While direct insertion of magnesium into the C-Br bond is generally more favorable than into the C-I bond, the most common method to generate a nucleophilic species from this substrate is via lithium-halogen exchange.^{[18][19]} This exchange is much faster with iodine than bromine.

- **Lithiation:** At a low temperature (typically $-78\text{ }^\circ\text{C}$) in an inert solvent like THF, adding an organolithium reagent (e.g., n-butyllithium) to **4-bromo-2-iodo-1-methylbenzene** results in rapid exchange at the iodine position to form 2-lithio-4-bromo-1-methylbenzene.
- **Trapping:** This highly reactive organolithium intermediate can then be trapped with a wide range of electrophiles (e.g., CO_2 , aldehydes, ketones) to install a new functional group at the 2-position.
- **Grignard Formation via Transmetalation:** The generated lithiated species can also be transmetalated by adding a magnesium salt like $\text{MgBr}_2 \cdot \text{OEt}_2$ to form the corresponding Grignard reagent, which is a less reactive and often more selective nucleophile.^[18]



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Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of **4-bromo-2-iodo-1-methylbenzene** is crucial for safety.

- **Hazard Classification:** This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][20]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[7][21] The compound may be light-sensitive.[7]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[21][22]

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- To cite this document: BenchChem. [Introduction: A Versatile Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283662#4-bromo-2-iodo-1-methylbenzene-chemical-properties]

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